Cas no 29689-63-2 (Ethyl 3-(benzylamino)-3-oxopropanoate)

Ethyl 3-(benzylamino)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(benzylamino)-3-oxopropanoate
- Ethyl 3-(Benzylamino)-3-oxopropionate
- 3-(Benzylamino)-3-oxopropionic Acid Ethyl Ester
- (N-Benzylcarbamoyl)acetic Acid Ethyl Ester
- N-Benzylmalonamic Acid Ethyl Ester
- Ethyl (N-Benzylcarbamoyl)acetate
- Ethyl N-Benzylmalonamate
- Ethyl 2-(benzylcarbamoyl)acetate
- (N-Benzylcarbamoyl)acetate
- MPAGGJGTAABULX-UHFFFAOYSA-N
- AK173294
- E1098
- Ethyl 3-oxo-3-[(phenylmethyl)amino]propanoate
- AKOS025395909
- SCHEMBL2087667
- MFCD28128094
- DA-34165
- W12960
- SY032071
- Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester
- DS-8243
- SB80195
- CS-0035713
- 29689-63-2
- Ethyl3-(benzylamino)-3-oxopropanoate
- Ethyl 3-(benzylamino)-3-oxopropanoate
-
- MDL: MFCD28128094
- インチ: 1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
- InChIKey: MPAGGJGTAABULX-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- ゆうかいてん: 49.0 to 53.0 deg-C
- ふってん: 169℃ at 0.6 mmHg
Ethyl 3-(benzylamino)-3-oxopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D747691-25g |
Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester |
29689-63-2 | 97% | 25g |
$660 | 2023-09-01 | |
Ambeed | A182488-1g |
Ethyl 3-(benzylamino)-3-oxopropanoate |
29689-63-2 | 97% | 1g |
$52.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106353-1g |
Ethyl 3-(benzylamino)-3-oxopropanoate |
29689-63-2 | 97% | 1g |
¥496.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106353-5g |
Ethyl 3-(benzylamino)-3-oxopropanoate |
29689-63-2 | 97% | 5g |
¥1641.00 | 2024-08-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156348-1G |
Ethyl 3-(benzylamino)-3-oxopropanoate |
29689-63-2 | 98% | 1g |
¥353.90 | 2023-09-03 | |
Chemenu | CM252001-1g |
Ethyl 3-(benzylamino)-3-oxopropanoate |
29689-63-2 | 95% | 1g |
$122 | 2021-06-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1098-1G |
Ethyl 3-(Benzylamino)-3-oxopropionate |
29689-63-2 | >98.0%(GC) | 1g |
¥190.00 | 2024-04-16 | |
abcr | AB474428-1g |
Ethyl 3-(Benzylamino)-3-oxopropionate, 98%; . |
29689-63-2 | 98% | 1g |
€158.50 | 2025-02-15 | |
1PlusChem | 1P002ZKK-5g |
Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester |
29689-63-2 | 97% | 5g |
$74.00 | 2025-02-19 | |
1PlusChem | 1P002ZKK-500mg |
Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester |
29689-63-2 | 95% | 500mg |
$22.00 | 2024-05-06 |
Ethyl 3-(benzylamino)-3-oxopropanoate 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Ethyl 3-(benzylamino)-3-oxopropanoateに関する追加情報
Ethyl 3-(benzylamino)-3-oxopropanoate (CAS No. 29689-63-2): A Comprehensive Overview
Ethyl 3-(benzylamino)-3-oxopropanoate, identified by its CAS number 29689-63-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in drug development, particularly in the synthesis of novel bioactive molecules. Its unique structural framework, featuring both an amine and an ester functional group, makes it a valuable intermediate in the creation of more complex pharmacophores.
The Ethyl 3-(benzylamino)-3-oxopropanoate molecule is characterized by a propanoate backbone with substituents that enhance its reactivity and utility in synthetic pathways. The benzylamino group contributes to its nucleophilic character, enabling participation in various coupling reactions such as amide and urea bond formations. This property is particularly advantageous in medicinal chemistry, where such intermediates are often employed to construct biologically relevant scaffolds.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. The Ethyl 3-(benzylamino)-3-oxopropanoate serves as an excellent precursor for constructing nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. For instance, studies have demonstrated its utility in the preparation of pyrrole derivatives, which exhibit potential antimicrobial and anti-inflammatory properties.
The ester functionality in the Ethyl 3-(benzylamino)-3-oxopropanoate molecule also plays a crucial role in its chemical behavior. Ester groups are well-known for their ability to undergo hydrolysis and transesterification reactions, making them highly adaptable in synthetic strategies. This reactivity has been leveraged in the development of prodrugs, where esters can be designed to release active pharmaceutical ingredients under specific physiological conditions.
Recent advancements in computational chemistry have further highlighted the importance of Ethyl 3-(benzylamino)-3-oxopropanoate as a synthetic building block. Molecular modeling studies have shown that this compound can adopt multiple conformations, depending on the reaction environment. Such flexibility is critical for designing molecules that can interact effectively with biological targets. Additionally, computational predictions have aids chemists in identifying optimal reaction conditions for its transformation into more complex structures.
The pharmaceutical industry has been particularly interested in exploring the potential of Ethyl 3-(benzylamino)-3-oxopropanoate as a starting material for drug discovery programs. Its structural features make it a candidate for generating novel compounds with therapeutic efficacy against various diseases. For example, researchers have investigated its role in developing kinase inhibitors, which are essential in treating cancers and inflammatory disorders. The benzylamino group provides a handle for further functionalization, allowing chemists to fine-tune the pharmacological properties of the resulting molecules.
In conclusion, Ethyl 3-(benzylamino)-3-oxopropanoate (CAS No. 29689-63-2) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural attributes and reactivity profile make it indispensable for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug development efforts.
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